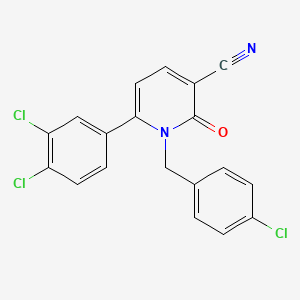
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with CAS number 252059-24-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
- Molecular Formula : C19H11Cl3N2O
- Molecular Weight : 389.66 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with chlorobenzyl and dichlorophenyl groups, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. In a study evaluating various substituted cinnamamides, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against MRSA | Activity Against Other Bacteria |
|---|---|---|
| 1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl) derivative | Yes | Yes |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Yes | Yes |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Yes | Moderate |
The study demonstrated that certain derivatives showed submicromolar activity against MRSA and were comparable to clinically used antibiotics like ampicillin and isoniazid .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A series of studies focusing on the cytotoxic effects of various pyridine derivatives have shown promising results. For instance, compounds similar to this compound were tested against various cancer cell lines and demonstrated significant cytotoxicity without substantial toxicity to primary mammalian cells .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Cytotoxicity to Primary Cells |
|---|---|---|---|
| 1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl) derivative | HeLa | 5.0 | Low |
| Similar pyridine derivative | MCF7 | 7.5 | Low |
ADMET Properties
Understanding the ADMET profile is crucial for assessing the therapeutic potential of any compound. Preliminary studies suggest that derivatives of this compound exhibit favorable lipophilicity and solubility profiles which are essential for effective drug delivery .
Table 3: ADMET Properties
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Solubility | High |
| Metabolic Stability | Moderate |
| Toxicity | Low |
Case Studies
In one notable case study involving a series of synthesized pyridine derivatives, researchers observed that the introduction of halogen groups significantly enhanced both antimicrobial and anticancer activities. The structure-activity relationship (SAR) analysis indicated that the presence of chlorine atoms at specific positions on the phenyl rings correlated with higher biological efficacy .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-1-12(2-6-15)11-24-18(8-4-14(10-23)19(24)25)13-3-7-16(21)17(22)9-13/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJMQBCMZQRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













